molecular formula C5H13BClNO2 B8187434 Piperidine-4-boronic acid hydrochloride

Piperidine-4-boronic acid hydrochloride

Cat. No.: B8187434
M. Wt: 165.43 g/mol
InChI Key: VLGBNXDDOGFCKM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structural motif in organic and medicinal chemistry. mdpi.comnih.gov Its prevalence stems from its presence in a vast number of natural products, particularly alkaloids, and its integration into the core structures of numerous synthetic drugs. mdpi.comencyclopedia.pubnih.gov The piperidine scaffold's significance is multifaceted; its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net

This structural feature, combined with the basicity of the nitrogen atom, allows for favorable interactions and imparts desirable physicochemical properties to molecules, such as improved solubility and bioavailability. Consequently, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of pharmacological activities. nih.govencyclopedia.pubijnrd.org Their applications span from analgesics and antipsychotics to antihistamines and antivirals, making the development of synthetic methods for piperidine-containing compounds a vital task in modern organic chemistry. nih.govijnrd.orgresearchgate.net

Table 1: Examples of Commercially Available Drugs Featuring a Piperidine Scaffold
Drug NameTherapeutic ClassBrief Description
DonepezilAnti-Alzheimer's AgentUsed for the treatment of dementia in Alzheimer's disease. nih.govijnrd.org
FexofenadineAntihistamineA second-generation antihistamine used to treat allergy symptoms. ijnrd.org
Methylphenidate (Ritalin)StimulantPrimarily used to treat attention deficit hyperactivity disorder (ADHD).
HaloperidolAntipsychoticA typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders.
LoratadineAntihistamineA second-generation antihistamine for the treatment of allergies. ijnrd.org
MeperidineAnalgesicA synthetic opioid pain medication. ijnrd.org

Fundamental Role of Boronic Acids in Modern Synthetic Transformations

Boronic acids (R-B(OH)₂) and their derivatives, such as boronate esters, have become indispensable tools in synthetic organic chemistry. borates.today Their rise to prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.org This reaction is celebrated for its operational simplicity, mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.govorganic-chemistry.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org The versatility of this reaction allows for the coupling of various types of organic partners, including aryl, vinyl, and alkyl groups, making it a cornerstone in the synthesis of biaryls, conjugated dienes, and styrenes—structures commonly found in pharmaceuticals, agrochemicals, and advanced materials. musechem.com Beyond the Suzuki coupling, boronic acids are used in other significant transformations, including Chan-Lam coupling (forming carbon-heteroatom bonds) and various catalytic additions. borates.today

Table 2: Key Synthetic Transformations Involving Boronic Acids
Reaction NameBond FormedGeneral Description
Suzuki-Miyaura CouplingCarbon-Carbon (C-C)Palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. musechem.com
Chan-Lam CouplingCarbon-Heteroatom (C-N, C-O, C-S)Copper-promoted coupling of a boronic acid with an amine, alcohol, or thiol.
Petasis Reaction (Boronic acid Mannich reaction)Carbon-Carbon (C-C)A multicomponent reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.
Liebeskind-Srogl CouplingCarbon-Carbon (C-C)Palladium-catalyzed coupling of a thioester with a boronic acid, co-stimulated by a copper(I) salt.

Strategic Positioning of Piperidine-4-boronic Acid Hydrochloride as a Versatile Reagent

This compound is a quintessential example of a bifunctional reagent, a class of molecules designed with two distinct reactive sites to facilitate complex molecular construction. researchgate.netiupac.org This compound strategically combines the desirable piperidine scaffold with the versatile boronic acid functional group. This dual nature allows chemists to leverage the robust and highly predictable reactivity of boronic acids to install a piperidine ring onto a target molecule. researchgate.netnih.gov

The hydrochloride salt form enhances the stability and handling of the compound, while the boronic acid moiety at the 4-position of the piperidine ring serves as a reactive handle for cross-coupling reactions. nbinno.com By employing this reagent in transformations like the Suzuki-Miyaura coupling, synthetic chemists can efficiently create a C-C bond between an aryl or vinyl halide (or triflate) and the piperidine ring. nbinno.com This provides a direct and modular route to synthesize complex piperidine-containing molecules that are often pursued as drug candidates or functional materials. The use of such a building block streamlines synthesis by reducing the number of steps required compared to building the piperidine ring from scratch or functionalizing it at a later stage. researchgate.netnih.gov Its utility is particularly evident in the construction of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nbinno.com

Properties

IUPAC Name

piperidin-4-ylboronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7-9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGBNXDDOGFCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCNCC1)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Piperidine 4 Boronic Acid Hydrochloride and Its Derivatives

Established Precursor-Based Synthetic Routes

Traditional synthetic approaches to piperidine-4-boronic acid hydrochloride rely on the functionalization of pre-existing piperidine (B6355638), pyridine (B92270), or piperidone scaffolds. These methods are well-documented and provide reliable access to the target compound and its analogues.

Synthesis via Nitrogen-Protected Piperidine Intermediates

A prevalent strategy for synthesizing piperidine-4-boronic acid derivatives involves the use of piperidines with a protecting group on the nitrogen atom. The most common protecting group is the tert-butoxycarbonyl (Boc) group, which facilitates handling and directs reactivity. The synthesis typically begins with N-Boc-4-piperidone. chemicalbook.com

The core of this method involves the formation of a carbon-boron bond at the 4-position of the piperidine ring. A common pathway is the lithiation of an N-Boc heterocycle using a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by trapping the resulting organolithium intermediate with a boron electrophile, such as tri-isopropyl borate (B1201080). whiterose.ac.uk This sequence generates the corresponding boronic acid after acidic workup. The N-Boc-piperidine-4-boronic acid pinacol (B44631) ester is a stable, commonly synthesized intermediate that can be deprotected to yield the final product. scbt.com The use of a protecting group like Boc is crucial as it enhances the acidity of the α-protons, although the reactivity is also governed by the stability of the transition state. whiterose.ac.uk

Table 1: Key Steps in N-Boc-Piperidine Based Synthesis

Step Description Reagents Intermediate Product
Protection Introduction of the Boc protecting group onto the piperidine nitrogen. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O N-Boc-piperidine
Functionalization Conversion of a precursor like N-Boc-4-piperidone to a substrate suitable for borylation. Varies (e.g., conversion to a vinyl triflate) N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine
Borylation Introduction of the boron moiety, often via metal-halogen exchange or direct C-H activation followed by quenching with a borate ester. Organolithium reagent (e.g., s-BuLi), Trialkyl borate N-Boc-piperidine-4-boronic acid or its ester
Deprotection Removal of the Boc group under acidic conditions to yield the hydrochloride salt. Hydrochloric acid (HCl) This compound

Derivation from Pyridine Ring Systems

Another established route starts from the aromatic pyridine ring. This approach leverages the wide availability of substituted pyridines. The synthesis can proceed by first introducing a boronic acid group onto the pyridine ring to form pyridine-4-boronic acid, followed by the reduction of the aromatic ring to yield the piperidine structure. chemicalbook.com

The reduction of the pyridine ring is a critical step and can be achieved through catalytic hydrogenation. organic-chemistry.org For instance, using palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure can effectively reduce the pyridine ring to a piperidine. organic-chemistry.org This method provides a direct pathway from a commercially available aromatic precursor to the saturated heterocyclic target. A rhodium-catalyzed asymmetric reductive Heck reaction has also been reported for creating substituted tetrahydropyridines from pyridine and boronic acids, which can then be further reduced to piperidines. nih.govacs.orgorganic-chemistry.org

Table 2: Comparison of Pyridine Reduction Methods

Method Catalyst / Reagent Conditions Key Features
Catalytic Hydrogenation Rh/C 80 °C, 5 atm H₂, Water Effective for complete hydrogenation of the aromatic ring. organic-chemistry.org
Transfer Hydrogenation Borane catalyst, Ammonia borane Metal-free conditions Avoids high-pressure H₂ gas. organic-chemistry.org
Reductive Heck Reaction Rhodium catalyst Asymmetric synthesis Provides access to enantioenriched substituted piperidines. nih.govacs.org

Approaches Utilizing Piperidone Derivatives

Syntheses starting from piperidone derivatives, particularly N-substituted-4-piperidones, offer a direct route to functionalize the 4-position. google.comgoogle.com In these methods, the carbonyl group of the piperidone is the key functional handle for introducing the boron moiety.

One patented method involves converting the carbonyl group of an N-substituted-4-piperidone into a vinyl halogen. This is achieved by reacting the piperidone with reagents like triaryl phosphite (B83602) and a halogen. The resulting N-substituted-1,2,5,6-tetrahydropyridine-4-halide intermediate then undergoes a reaction with metal lithium and a boron halide species. Subsequent hydrogenation in the presence of a palladium-charcoal catalyst yields the N-substituted piperidine-4-borate ester. google.com Another approach uses N-Boc-4-piperidone as a starting material to generate N-Boc-4-piperidine hydrazine, which is then converted through several steps to a pyrazoleboronic acid pinacol ester derivative. google.com

Advanced and Sustainable Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. Flow chemistry and the principles of green chemistry are being increasingly applied to the synthesis of pharmaceutical intermediates like this compound.

Implementation of Flow Chemistry Protocols

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, especially for reactions that are hazardous or difficult to control. almacgroup.com The synthesis of boronic acids often involves organolithium intermediates, which are highly reactive and require cryogenic temperatures (-78 °C) in batch processes. whiterose.ac.uknih.gov

A continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can significantly improve safety and product yield. organic-chemistry.org For boronic acid synthesis, a flow system can perform a halogen-lithium exchange and subsequent electrophilic quench with a borate ester in a matter of seconds. organic-chemistry.org This rapid processing at controlled temperatures minimizes the formation of byproducts and allows for safer handling of unstable organolithium reagents on a larger scale. almacgroup.comorganic-chemistry.org The scalability of flow processes is often more straightforward than batch processes, involving running the system for longer periods or using parallel reactor lines ("numbering up"). almacgroup.com

Table 3: Batch vs. Flow Chemistry for Boronic Acid Synthesis

Parameter Batch Synthesis Flow Synthesis
Reaction Time Hours Seconds to minutes organic-chemistry.org
Temperature Control Challenging, requires cooling baths Precise, rapid heat exchange almacgroup.com
Safety Risks with large volumes of hazardous reagents Enhanced safety with small reaction volumes nih.gov
Mixing Dependent on stirring efficiency Highly efficient and rapid micromixing almacgroup.com
Scalability Requires larger reactors Achieved by extended operation or numbering-up almacgroup.com

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commdpi.com These principles can be applied to the synthesis of this compound to create more sustainable manufacturing routes.

Key principles of green chemistry relevant to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries : Reducing or replacing hazardous organic solvents with greener alternatives. For instance, cyclopentyl methyl ether has been identified as a suitable green solvent for reactions involving borylation. chemicalbook.com

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are used in large quantities and generate more waste. sphinxsai.com The hydrogenation of pyridine, for example, relies on catalysts. organic-chemistry.org

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. Flow chemistry can contribute to waste reduction by improving reaction yields and minimizing the need for complex purification steps. nih.gov

Use of Renewable Feedstocks : Sourcing starting materials from renewable resources where technically and economically practicable. sphinxsai.com

By evaluating each step of the synthesis—from the choice of starting material to the solvents and reagents used—chemists can optimize the process to be more environmentally benign.

Stereoselective Synthesis of Chiral Piperidine-Boronic Acid Derivatives

The creation of chiral piperidine-boronic acid derivatives with high enantiomeric purity is crucial for their application in drug discovery. Key methodologies include asymmetric hydrogenation and dearomatization/borylation strategies.

Asymmetric hydrogenation of pyridinium (B92312) salts represents a direct and efficient route to chiral piperidines. This method typically involves the use of a chiral catalyst to stereoselectively reduce the pyridine ring. While the direct asymmetric hydrogenation of a 4-borylpyridinium salt is not extensively documented, the principles can be inferred from the hydrogenation of other substituted pyridiniums.

The process generally involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated in the presence of a chiral transition metal catalyst, commonly based on iridium or rhodium. The choice of chiral ligand is critical for achieving high enantioselectivity.

Research on 2-substituted pyridinium salts has demonstrated the effectiveness of iridium-based catalysts. For instance, the hydrogenation of N-benzyl-2-phenylpyridinium bromide using an iridium catalyst with a chiral phosphine (B1218219) ligand can achieve high yields and enantiomeric excesses (ee). dicp.ac.cn A gram-scale synthesis of a chiral piperidine derivative has been demonstrated using this approach, highlighting its potential for practical applications. dicp.ac.cn

Similarly, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to 3-substituted pyridinium salts. The use of a Rh-JosiPhos catalyst system, in the presence of an organic base, has been shown to produce the corresponding chiral piperidines with ee values up to 90%. nih.gov Mechanistic studies suggest that the enantioselective step occurs during the hydrogenation of a dihydropyridine (B1217469) intermediate. nih.gov

A key challenge in the asymmetric hydrogenation of pyridines is the potential for catalyst inhibition by the substrate or product. dicp.ac.cn Activation of the pyridine as a pyridinium salt helps to mitigate this issue and enhance reactivity. dicp.ac.cn

Table 1: Examples of Asymmetric Hydrogenation of Substituted Pyridinium Salts

Catalyst System Substrate Type Product Type Yield (%) ee (%) Reference
[{Ir(cod)Cl}₂]/(R)-SynPhos 2-Arylpyridinium salt Chiral 2-Arylpiperidine 93 92 dicp.ac.cn
Rh-JosiPhos/Et₃N 3-Substituted pyridinium salt Chiral 3-Substituted piperidine - up to 90 nih.gov
[Rh(COD)Binapine]BF₄ 2-Pyridine Ketones Chiral 2-Pyridine Alcohols - up to 99 acs.orgnih.gov

Note: This table presents data for analogous reactions to illustrate the potential of the methodology for synthesizing chiral piperidine derivatives.

Dearomatization followed by borylation offers a powerful stepwise approach to chiral piperidine-boronic acid derivatives. This strategy avoids the direct hydrogenation of a potentially sensitive C-B bond on the aromatic ring.

A notable example of this approach is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. bohrium.com In this method, the pyridine derivative is first partially reduced to a 1,2-dihydropyridine. This intermediate then undergoes a highly selective borylation reaction catalyzed by a chiral copper(I) complex. This strategy has been successfully applied to the synthesis of enantioenriched 3-boryl-tetrahydropyridines, which are close structural analogs of the target 4-boryl derivatives. bohrium.com

Another promising strategy is the copper-catalyzed C4-selective addition of nucleophiles to pyridinium salts. chemistryviews.org Research has shown that a chiral copper hydride (CuH) complex can catalyze the C-C bond-forming dearomatization of pyridines at the C4-position with high enantioselectivity. nih.gov This methodology allows for the one-pot synthesis of enantioenriched C4-functionalized piperidines. nih.gov While this has been demonstrated with carbon nucleophiles, adaptation to a boryl nucleophile could provide a direct route to chiral 4-borylpiperidines.

A chemo-enzymatic approach has also been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-defined 3- and 4-substituted piperidines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines with precise stereochemistry. nih.gov

Table 2: Examples of Dearomatization/Borylation Strategies for Piperidine Derivatives

Method Catalyst/Reagent Substrate Product Key Features Reference
Stepwise Dearomatization/Protoborylation Cu(I)/Chiral Ligand 1,2-Dihydropyridine Enantioenriched 3-boryl-tetrahydropyridine High regio-, diastereo-, and enantioselectivity bohrium.com
C4-Selective Dearomatization Chiral Copper Hydride (CuH) Pyridine Enantioenriched C4-functionalized piperidine Direct C4-functionalization, one-pot synthesis nih.gov

Note: This table highlights relevant dearomatization strategies that could be adapted for the synthesis of chiral piperidine-4-boronic acid derivatives.

Process Optimization and Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful process optimization and consideration of scalability.

For asymmetric hydrogenation processes, key factors to optimize include catalyst loading, hydrogen pressure, temperature, and reaction time. Reducing catalyst loading is a primary goal for cost reduction, and high-pressure hydrogenation may be required for efficient conversion, which poses equipment challenges on a large scale. dicp.ac.cn The stability of the catalyst under prolonged reaction times and the potential for catalyst deactivation are also critical considerations. The use of flow chemistry for hydrogenation reactions is an emerging area that can offer better control over reaction parameters and improved safety for large-scale production.

In dearomatization/borylation strategies, the choice of reagents and solvents is crucial for scalability. For instance, the use of expensive and air-sensitive catalysts and ligands can be a limitation. The development of practical and scalable metal-free catalytic methods for the borylation of heteroarenes is a significant advancement in this area. Such methods can utilize bench-stable precatalysts and even be performed under solvent-free conditions, simplifying the process and reducing waste. Kilogram-scale borylation of heteroarenes has been achieved using these greener methodologies.

The Miyaura borylation, a common method for introducing boron, has been optimized for scale-up by using tetrahydroxydiboron (B82485) instead of bis(pinacolato)diboron. carbogen-amcis.comscientificupdate.com This avoids the need for a subsequent hydrolysis step, simplifying the process, reducing plant cycle time, and lowering costs. carbogen-amcis.comscientificupdate.com However, the thermal stability and oxygen sensitivity of reagents like tetrahydroxydiboron require careful process control and safety assessments for large-scale operations. scientificupdate.com

Purification of the final product and intermediates is another critical aspect of scalability. The need for column chromatography, which is often used in laboratory-scale synthesis, is generally not feasible for large-scale production. Therefore, developing processes that yield products of high purity directly from the reaction or that can be purified by crystallization is highly desirable.

Table of Compounds

Compound Name
This compound
Chiral piperidine-boronic acid derivatives
2-Arylpyridinium salt
Chiral 2-Arylpiperidine
3-Substituted pyridinium salt
Chiral 3-Substituted piperidine
2-Pyridine Ketones
Chiral 2-Pyridine Alcohols
N-alkyl-2-alkylpyridinium salts
2-Aryl-substituted piperidines
1,2-Dihydropyridine
Enantioenriched 3-boryl-tetrahydropyridine
Enantioenriched C4-functionalized piperidine
N-Substituted Tetrahydropyridine
Chiral 3- and 4-Substituted Piperidines
N-benzyl-2-phenylpyridinium bromide
Tetrahydroxydiboron

Reactivity and Catalytic Applications of Piperidine 4 Boronic Acid Hydrochloride

Carbon-Carbon (C-C) Bond Forming Reactions

Piperidine-4-boronic acid hydrochloride is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds. The piperidine (B6355638) motif is a common feature in many biologically active compounds, making this reagent highly useful in medicinal chemistry and drug development. chemimpex.com Its participation in cross-coupling reactions allows for the direct linkage of the saturated heterocyclic piperidine ring to various aryl, heteroaryl, or vinyl groups, providing a convergent route to complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for C-C bond formation, owing to its mild reaction conditions, commercial availability of reagents, and high tolerance for a wide range of functional groups. nih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.netrsc.org this compound serves as the organoboron partner in these transformations, enabling the introduction of the piperidine-4-yl scaffold.

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst. youtube.com

For the coupling of piperidine-4-boronic acid, which can be considered a heterocyclic boronic acid, specific catalyst systems have been developed to address challenges such as catalyst inhibition by nitrogen-containing substrates. nih.gov Research has shown that electron-rich and sterically hindered phosphine (B1218219) ligands are highly effective. For instance, ligands like SPhos and XPhos have demonstrated high yields in the coupling of nitrogen-rich heterocycles. nih.gov The choice of base, solvent, and reaction temperature is also critical for achieving high efficiency. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), often used in solvent systems like dioxane/water or toluene. nih.govmdpi.com

Table 1: Example of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

Entry Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromoacetophenone Phenylboronic acid Pd(OAc)₂ (1.5) SPhos (3.0) K₃PO₄ n-Butanol 100 >95
2 3-Chloroindazole Phenylboronic acid Pd₂(dba)₃ (2.5) XPhos (7.0) K₃PO₄ Dioxane/H₂O 100 85

This table presents typical conditions for Suzuki-Miyaura couplings of related substrates, illustrating common catalyst systems applicable to this compound. Data adapted from representative studies. nih.govnih.gov

While palladium catalysis is prevalent, there is growing interest in using more earth-abundant and cost-effective metals like nickel. nih.gov Nickel catalysts have shown unique reactivity, particularly in the cross-coupling of challenging substrates like aliphatic amides. nih.govresearchgate.net The activation of the typically inert amide C–N bond is a significant challenge, but nickel catalysis has enabled this transformation, providing a novel method for ketone synthesis. nih.govnih.gov

In this context, a piperidine-based amide can be coupled with a boronic acid ester. The reaction often requires the amide to be activated, for example, as an N-Boc or N-Ts derivative, to facilitate the oxidative addition step. nih.govrsc.org A common catalytic system involves Ni(cod)₂ as the nickel source and a phosphine ligand, with a base such as K₃PO₄. nih.gov This methodology allows for the synthesis of ketones where the piperidine ring is attached to the carbonyl group, a valuable scaffold in pharmaceutical chemistry. nih.gov

Table 2: Nickel-Catalyzed Coupling of a Piperidine Amide Derivative

Amide Substrate Boronate Partner Ni Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
N-Boc-piperidine-4-carboxamide N-Methylpyrrole-2-boronic acid pinacol (B44631) ester Ni(cod)₂ (5) PPh₃ (10) K₃PO₄ Toluene 110 85

This table illustrates the conditions for the nickel-catalyzed Suzuki-Miyaura coupling of an activated piperidine amide with a heteroaryl boronate, resulting in ketone formation. Data derived from a study by the Royal Society of Chemistry. nih.gov

Rhodium catalysis offers an alternative pathway for C-C bond formation, particularly in asymmetric allylic substitution reactions. nih.govnih.gov Rhodium-catalyzed asymmetric allylic arylation allows for the coupling of arylboronic acids with racemic allyl chlorides or bromides to form enantiomerically enriched products. nih.gov This reaction is significant as it creates a C(sp²)-C(sp³) bond and can establish a stereocenter. nih.gov

While direct examples using this compound are not extensively documented in this specific transformation, the general applicability of arylboronic acids suggests its potential use. nih.govdntb.gov.ua The mechanism involves the formation of a rhodium-π-allyl intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination. The use of chiral ligands is crucial for achieving high enantioselectivity. nih.gov This method could potentially be applied to synthesize chiral molecules containing the piperidine-4-yl moiety attached to an allylic framework.

The success of Suzuki-Miyaura coupling reactions is highly dependent on the design of the catalyst and, most importantly, the ancillary ligand. nih.gov The ligand stabilizes the metal center, influences its electronic properties, and controls the steric environment around it, thereby affecting the rates of oxidative addition and reductive elimination. mdpi.com

For coupling reactions involving heterocyclic boronic acids like piperidine-4-boronic acid, which can act as catalyst poisons, the choice of ligand is critical. nih.gov

Steric Bulk: Bulky ligands, such as biaryl phosphines (e.g., SPhos, XPhos, RuPhos), promote the reductive elimination step and can prevent the formation of inactive catalyst species. nih.govnih.govnih.gov This is particularly important for creating sterically hindered C-C bonds.

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides. nih.gov

Bite Angle: For bidentate phosphine ligands, the "bite angle" can influence both the stability of the catalyst and the ease of reductive elimination.

The development of pre-catalysts, where the active Pd(0) species is generated in situ from a stable Pd(II) source, has also improved the reliability and activity of these coupling reactions, allowing them to proceed at lower catalyst loadings and milder temperatures. nih.govnih.gov

A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and exceptional functional group tolerance. nih.govrsc.org The reaction is compatible with a wide array of functional groups on both the organoboron reagent and the organic halide, including esters, ketones, amides, nitriles, and even unprotected amines and alcohols in many cases. mdpi.comresearchgate.netrsc.org

When using this compound, the primary considerations are the reactivity of the boronic acid itself and the potential for the basic piperidine nitrogen to interfere with the catalyst.

Boronic Acid Stability: Boronic acids can undergo side reactions like protodeboronation or formation of cyclic boroxine (B1236090) trimers. rsc.org Using the hydrochloride salt or an ester form (e.g., pinacol ester) can enhance stability.

Heterocycle Reactivity: The unprotected NH group in the piperidine ring can potentially coordinate to the palladium center. However, the use of appropriate bases (e.g., K₃PO₄) and robust ligands often mitigates this issue, allowing for successful coupling. nih.gov The reaction conditions can be tuned to be compatible with both electron-rich and electron-deficient coupling partners. nih.gov

The versatility of the Suzuki-Miyaura coupling makes it a powerful tool for incorporating the piperidine-4-boronic acid moiety into a diverse range of complex molecules. chemimpex.com

Multicomponent Petasis Reactions

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines, including α-amino acids. researchgate.netorganic-chemistry.orgwikipedia.org The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

Exploration of Mechanistic Variants and Expanded Substrate Scope

The generally accepted mechanism of the Petasis reaction involves a series of equilibria. organic-chemistry.org Initially, the amine and carbonyl compound condense to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. The key step involves the interaction of this iminium ion with the boronic acid. A widely proposed pathway suggests the formation of a tetracoordinate boronate "ate" complex, which facilitates the intramolecular transfer of the organic group (from the boronic acid) to the iminium carbon. organic-chemistry.org This transfer is typically irreversible and drives the reaction forward. organic-chemistry.org

The substrate scope of the Petasis reaction is broad. acs.org While initially focused on aryl and vinyl boronic acids, recent advancements have expanded its use to include alkyl boronic acids. nih.gov As an aliphatic boronic acid, this compound would be expected to participate in this reaction, transferring the piperidine ring to the newly formed C-N bond.

The scope of the other components is also extensive:

Amines: Secondary non-aromatic amines are highly reactive, but primary aromatic amines, hydrazines, and sulfonamides have also been successfully employed. acs.orgnih.gov

Carbonyls: The reaction works well with aldehydes, particularly those with a directing group like an α-hydroxyl group (e.g., glyoxylic acid), which can activate the boronic acid. wikipedia.org

Boronic Acids: A wide variety of electron-rich and, under certain conditions, electron-poor aryl, heteroaryl, vinyl, and alkyl boronic acids are tolerated. acs.orgnih.govacs.org

Below is an illustrative table of potential substrates in a Petasis reaction where an aliphatic boronic acid like Piperidine-4-boronic acid could be used.

Amine ComponentCarbonyl ComponentBoronic Acid Component (Example)
MorpholineGlyoxylic AcidPhenylboronic Acid
PiperidineSalicylaldehyde(E)-Styrylboronic acid
AnilineParaformaldehydePiperidine-4-boronic acid
BenzylaminePyruvic Acid2-Thienylboronic acid
Comparative Analysis of Catalyst-Free versus Catalyzed Petasis Methodologies

A significant advantage of the classic Petasis reaction is that it often proceeds efficiently without a catalyst, particularly when using reactive substrates like α-hydroxy aldehydes and secondary amines. nih.govuevora.pt These reactions are typically performed at room temperature or with moderate heating. researchgate.net Solvent-free conditions have also been developed, enhancing the reaction's green chemistry credentials. researchgate.net

However, for less reactive substrates, such as electron-poor boronic acids or certain primary aromatic amines, catalyzed methodologies have been developed to improve yields and shorten reaction times. nih.gov Various catalysts have been explored:

Acid Catalysis: Lewis acids like La(OTf)₃ and Brønsted acids such as trifluoroacetic acid (TFA) can accelerate the reaction, likely by promoting the formation of the key iminium ion intermediate. acs.orgnih.gov

Metal Catalysis: Transition metals, including copper and palladium complexes, have been used to expand the reaction's scope, particularly for substrates that are sluggish under thermal conditions. organic-chemistry.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as those based on thiourea (B124793) or BINOL, have been instrumental in developing asymmetric versions of the Petasis reaction, allowing for the synthesis of enantiomerically enriched products. nih.gov

The choice between a catalyst-free or catalyzed approach depends on the specific substrates. For a potentially reactive substrate combination involving this compound, a catalyst-free approach would likely be the first choice. However, if yields are low or reaction times are prohibitive, screening a panel of acid or metal catalysts could provide a significant improvement.

Carbon-Nitrogen (C-N) Bond Forming Reactions

Direct Amidation Reactions

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the removal of water, is a cornerstone of organic and medicinal chemistry. Boronic acids have emerged as highly effective catalysts for this transformation, offering a milder alternative to traditional methods that require stoichiometric activating agents. mdpi.com

Mechanistic Insights into Boronic Acid and Borate (B1201080) Catalysis

The mechanism of boronic acid-catalyzed amidation has been a subject of extensive investigation, moving beyond a simple Lewis acid activation model. nih.govrsc.org While an early proposal involved the formation of a monomeric acyloxyboron intermediate that is then attacked by the amine, recent experimental and computational studies suggest more complex pathways. rsc.orgworktribe.com

A key finding is that species with dimeric B-X-B motifs (where X = O or NR) are likely crucial for catalytic activity. rsc.orgworktribe.com These dimeric structures are thought to activate the carboxylic acid more effectively while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. worktribe.com This model helps explain why borinic acids (which have fewer coordination sites) are generally not competent catalysts for amidation, whereas boronic acids and boric acid are. nih.gov The catalytic cycle likely involves several equilibrium steps, including the formation of boroxines (dehydrated trimers of boronic acids) and various complexes with the amine and carboxylic acid substrates. nih.gov The removal of water, typically with molecular sieves or a Dean-Stark apparatus, is essential to drive the reaction toward the amide product. mdpi.com

Role of Electron-Deficient Aryl Boronic Acids in Catalysis

The electronic properties of the boronic acid catalyst significantly influence its activity. Initial studies by Yamamoto demonstrated that electron-deficient aryl boronic acids, such as 3,4,5-trifluorophenylboronic acid, are highly effective catalysts. rsc.org The strong Lewis acidity of these compounds was thought to enhance the formation and reactivity of the key (acyloxy)boron intermediates. rsc.org Subsequent research has confirmed that increasing the electron-withdrawing nature of the substituents on the aryl ring generally leads to a higher reaction rate. rsc.org

However, the trend is not universal. In some systems, particularly those involving ortho-iodo arylboronic acids, electron-donating groups on the catalyst have been found to be preferable. acs.org This suggests that other factors, such as intramolecular interactions and the specific mechanism at play, are also critical. acs.org While Piperidine-4-boronic acid is an aliphatic, electron-rich boronic acid, its potential catalytic activity in direct amidation would likely be low compared to the specialized electron-deficient aryl boronic acids designed for this purpose. It would not be considered a typical catalyst for this transformation.

The table below summarizes different classes of boronic acid catalysts used for direct amidation.

Catalyst ClassExample CompoundKey Feature
Electron-Deficient Aryl3,4,5-Trifluorophenylboronic acidHigh Lewis acidity enhances carboxylic acid activation. rsc.org
Ortho-Substituted Aryl5-Methoxy-2-iodophenylboronic acidPotential for intramolecular hydrogen bonding to assist catalysis. acs.org
Diboronic Acids1,3-Dioxa-5-aza-2,4,6-triborinane (DATB)Cooperative activation of substrates by multiple boron centers. mdpi.com
Aliphaticn-Butylboronic acidMore active than aryl boronic acids for specific substrates like α-hydroxycarboxylic acids. rsc.org
Impact of Steric Hindrance on Amidation Efficiency

In the context of boronic acid-catalyzed amidation reactions, steric hindrance can play a crucial and sometimes counterintuitive role in determining catalytic efficiency. Theoretical and experimental studies have revealed that the presence of bulky substituents, particularly in the ortho position of arylboronic acid catalysts, can enhance the rate of amide bond formation. rsc.org This phenomenon is attributed to the influence of steric bulk on the stability of various boron-containing species present in the catalytic cycle. nih.gov

One key aspect is the destabilization of boroxines, which are cyclic trimers of boronic acids. nih.gov Boroxines are often considered catalytically inactive or off-cycle species in amidation reactions. chemrxiv.orgrsc.org When ortho-substituted boronic acids are used, the steric clash between the substituents is believed to hinder the formation of the planar boroxine ring, thereby increasing the concentration of the catalytically competent monomeric boronic acid. nih.gov

Furthermore, steric effects can influence the stability of key intermediates. The catalytic cycle is understood to proceed through the formation of an acyloxyboronic acid intermediate. researchgate.net The rate-determining step in the process is often the cleavage of the C–O bond within a tetracoordinate acyl boronate intermediate. rsc.org Computational studies suggest that the high catalytic activity of certain sterically hindered catalysts, such as ortho-iodophenylboronic acid, is a result of both steric effects and favorable orbital interactions that facilitate this key bond-breaking event. rsc.org Therefore, strategically introducing steric hindrance can be a tool to modulate the energy landscape of the catalytic cycle, disfavoring inactive species and lowering the activation barrier for the rate-limiting step.

Table 1: Influence of Steric Factors on Boronic Acid-Catalyzed Amidation
Catalyst FeatureHypothesized Steric ImpactEffect on Catalytic CycleOverall Impact on Amidation Efficiency
No ortho-substituent (e.g., Phenylboronic acid)Low steric hindranceFavors formation of stable, inactive boroxine trimers. nih.govReduced
ortho-substituent (e.g., o-Tolylboronic acid)Moderate steric hindranceDestabilizes boroxine formation, increasing monomer concentration. nih.govEnhanced
Bulky ortho-substituent (e.g., ortho-Iodophenylboronic acid)High steric hindranceSignificantly disfavors boroxine formation and may stabilize the transition state of the rate-determining step. rsc.orgSignificantly Enhanced

New Reaction Discovery and Mechanistic Pathways

The versatility of boronic acids, including alkylboronic acids like piperidine-4-boronic acid, continues to inspire the discovery of novel transformations and a deeper understanding of reaction mechanisms. Recent research has moved beyond traditional cross-coupling paradigms to explore unconventional activation modes and advanced synthetic strategies.

Unconventional Boronic Acid Activation through Radical Transfer Events

Traditionally, the activation of the C–B bond in alkylboronic acids for radical generation has been challenging due to their high oxidation potentials and the nonpolar nature of the bond. nih.gov However, recent breakthroughs have established unconventional activation pathways based on radical transfer events, which bypass the need for strong oxidants or pre-activation. nih.govrsc.org This strategy involves the use of a heteroatom radical (such as nitrogen, oxygen, or bromine) to induce homolytic cleavage of the C–B bond, thereby generating a desired alkyl radical. nih.govrsc.org

This activation mode is particularly significant for bench-stable and readily available alkylboronic acids and their esters. nih.gov The mechanism is proposed to involve a homolytic substitution at the boron center. For instance, a nitrogen or oxygen radical, generated photochemically, can interact with the boron atom, leading to the cleavage of the C–B bond and the release of an alkyl radical. nih.gov This alkyl radical can then participate in subsequent reactions like Michael additions or Minisci reactions. nih.gov A distinct approach involves a nickel-catalyzed process where a bromine radical, formed from the photo-induced homolysis of a Ni–Br bond, engages in a radical transfer event with the empty p-orbital of the boron atom to facilitate activation. rsc.org These methods represent a powerful strategy for unlocking the synthetic potential of alkylboron compounds under mild conditions. nih.gov

Table 2: Summary of Unconventional Radical Transfer Activation Methods for Boronic Acids
Radical SourceGeneration MethodProposed Activation MechanismApplicable Boron Species
Nitrogen/Oxygen RadicalsVisible-light photocatalysis. nih.govHomolytic substitution at the boron center by the heteroatom radical. nih.govAlkylboronic acids and esters. nih.gov
Bromine RadicalPhoto-induced homolysis of a Ni-Br bond. rsc.orgRadical transfer between the bromine radical and the empty p-orbital on the boron atom. rsc.orgAlkylboronic acids. rsc.org
Amino RadicalPhotoredox catalysis. researchgate.netActivation of a boronic ester via an amino radical transfer process. researchgate.netAlkylboronic esters. researchgate.net

Iterative C-C Bond Formation utilizing Flow-Generated Intermediates

A significant challenge in complex molecule synthesis is the ability to form multiple carbon-carbon bonds in a controlled, sequential manner. nih.gov An innovative approach to achieve this goal utilizes transient boronic acid intermediates that are generated and consumed in situ, enabling iterative C-C bond formation. core.ac.ukscispace.com This strategy effectively combines the benefits of flow chemistry for handling reactive species with the synthetic versatility of organoboron compounds. core.ac.uk

In this methodology, unstable diazo compounds are first generated safely in a continuous flow system. core.ac.uk These flow-generated diazo compounds are then immediately reacted with a stable, commercially available boronic acid. shu.ac.uk This reaction produces a new, more reactive allylic or benzylic boronic acid, which is itself a transient intermediate. nih.gov Without being isolated, this intermediate can be used in a subsequent C-C bond-forming step. core.ac.uk The process can be repeated, allowing for a controlled, iterative sequence where the molecular complexity is built up one C-C bond at a time. nih.gov Researchers have demonstrated the formation of up to three new C-C bonds in a single sequence, showcasing a powerful metal-free approach to rapidly construct diverse molecular architectures from simple precursors. nih.govcore.ac.ukscispace.com

Table 3: Generalized Scheme for Iterative C-C Bond Formation
StepProcessReactantsKey Intermediate/Product
0Initial StateStarting Boronic Acid (R-B(OH)₂)R-B(OH)₂
1Flow Generation & 1st CouplingR-B(OH)₂ + Flow-generated Diazo Compound 1Transient Boronic Acid Intermediate (R-CH₂-R¹-B(OH)₂)
22nd Iteration (Coupling)Intermediate from Step 1 + Flow-generated Diazo Compound 2New Transient Boronic Acid (R-CH₂-R¹-CH₂-R²-B(OH)₂)
3Termination/TrappingIntermediate from Step 2 + Electrophile (e.g., Aldehyde)Final Multi-component Product. core.ac.uk

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Historically, two primary pathways for transmetalation have been proposed. One involves the reaction of a palladium halide complex with a boronate species, formed by the activation of the boronic acid with a base. The other pathway suggests the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov Systematic studies on the stoichiometric reactions of isolated arylpalladium hydroxo and halide complexes with arylboronic acids have provided significant insights. These investigations revealed that under conditions commonly employed for catalytic Suzuki-Miyaura reactions, particularly with weak bases and aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the predominant pathway for transmetalation. nih.gov This is attributed to the significantly faster rate of this reaction compared to the reaction between a palladium halide and the corresponding trihydroxyborate. nih.gov

Recent advancements, including the use of low-temperature rapid injection NMR spectroscopy, have allowed for the direct detection and characterization of pre-transmetalation intermediates. illinois.edu These studies have identified two distinct intermediates featuring Pd-O-B linkages: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.edu Both of these intermediates have been shown to undergo transmetalation to yield the cross-coupling product. The dominance of one pathway over the other appears to be influenced by the concentration of the phosphine (B1218219) ligand. An excess of ligand favors transmetalation via the unactivated tricoordinate intermediate, whereas a deficiency of ligand promotes the pathway involving the activated tetracoordinate intermediate. illinois.edu

Furthermore, investigations into the role of boronic esters in the Suzuki-Miyaura reaction have demonstrated that these derivatives can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid. nih.gov Kinetic and computational studies have revealed that the nature of the diol used to form the boronic ester can significantly influence the rate of transmetalation, with some esters exhibiting substantial rate enhancements compared to the parent boronic acid. nih.gov

The general mechanism of the Suzuki reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form an organopalladium(II) intermediate. wikipedia.org

Base Activation/Metathesis: The boronic acid reacts with a base to form a more nucleophilic boronate complex, or the palladium halide reacts with the base to form a palladium hydroxo complex. wikipedia.orgnih.gov

Transmetalation: The organic group is transferred from the boron atom to the palladium center, forming a diorganopalladium(II) complex. wikipedia.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Key Intermediates and Pathways in Suzuki-Miyaura Transmetalation
PathwayKey Palladium SpeciesKey Boron SpeciesConditions Favoring PathwayReference
Pathway APalladium Halide ComplexBoronate (from Boronic Acid + Base)Historically proposed, less favored with weak bases nih.gov
Pathway BPalladium Hydroxo ComplexNeutral Boronic AcidWeak base, aqueous solvent mixtures nih.gov
Via Tricoordinate Intermediate(L)nPd(Ar)(OB(OH)R)Boronic AcidExcess phosphine ligand illinois.edu
Via Tetracoordinate Intermediate(L)nPd(Ar)(OB(OH)2R)-BoronateDeficiency of phosphine ligand illinois.edu
Direct Boronic Ester PathwayPalladium(II) ComplexBoronic EsterAnhydrous conditions nih.gov

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. The mechanism of this transformation has been a subject of debate, with the initially accepted pathway involving a monomeric acyloxyboron intermediate being challenged by more recent experimental and computational evidence. rsc.orgresearchgate.net

The classical mechanism proposes that the boronic acid reacts with a carboxylic acid to form a monoacyloxyboron intermediate. researchgate.netrsc.org This species, effectively a mixed anhydride, is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and regeneration of the boronic acid catalyst. Theoretical calculations have indicated that the formation of this acyloxyboron intermediate is kinetically feasible but thermodynamically unfavorable, underscoring the necessity of removing water to drive the reaction forward. researchgate.netrsc.org The rate-determining step in this proposed pathway is the cleavage of the C–O bond within a tetracoordinate acyl boronate intermediate formed after the amine attack. rsc.org

However, detailed investigations into the interactions between boronic acids, carboxylic acids, and amines have cast doubt on the sole operation of the monoacyloxyboron mechanism. rsc.orgic.ac.uk Experimental studies, including NMR and X-ray crystallographic characterization of reaction intermediates, have revealed rapid interactions between amines and boronic acids. rsc.org It has also been demonstrated that borinic acids, which possess only two coordination sites on the boron atom, are not competent catalysts for amidation. nih.gov This suggests that at least three free coordination sites on the boron atom are necessary for catalytic activity, a condition not met in the proposed monoacyloxyboron intermediate after its formation. rsc.orgic.ac.uk

These observations have led to the proposal of alternative mechanisms centered around the formation of a dimeric B-X-B motif (where X can be O or NR). rsc.orgic.ac.uk This dimeric structure is thought to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. Quantum mechanical calculations support this hypothesis, suggesting that several potential amidation pathways proceeding through such dimeric intermediates are energetically more favorable than the accepted monoacyloxyboron mechanism. rsc.org These computational models, often performed at the B3LYP+D3/Def2-TZVPP level of theory, indicate that the formation of B-X-B species and the existence of B-N interactions are crucial elements of the catalytic cycle. rsc.orgic.ac.uk

Table 2: Comparison of Proposed Mechanisms for Boron-Catalyzed Amidation
FeatureMonoacyloxyboron MechanismDimeric B-X-B Motif MechanismReference
Key IntermediateMonomeric acyloxyboron speciesDimeric B-X-B species (X = O, NR) rsc.orgresearchgate.net
Role of BoronActivates carboxylic acid as a mixed anhydrideActivates carboxylic acid and coordinates amine delivery rsc.orgrsc.org
Boron Coordination RequirementNot explicitly defined as criticalRequires at least three free coordination sites ic.ac.uknih.gov
Experimental SupportConsistent with general acid catalysis principlesIsolation of B-N adducts, inactivity of borinic acids rsc.orgnih.gov
Computational SupportThermodynamically unfavorable intermediate formationEnergetically more favorable pathways calculated rsc.orgresearchgate.net

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, including valuable piperidine (B6355638) derivatives. researchgate.netrsc.orgresearchgate.net In many of these transformations, particularly those involving frustrated Lewis pairs (FLPs) or other metal-free systems, the stereochemical outcome is determined during the hydride transfer step to a prochiral iminium intermediate, which is often formed via protonation of an enamine. chemrxiv.orgchemrxiv.org

Computational studies have been instrumental in unraveling the factors that govern stereoselectivity in these reactions. acs.orghelsinki.fi For instance, in the hydrogenation of enamines catalyzed by chiral amino-boranes, the key reaction intermediate is a borohydride (B1222165). chemrxiv.orgchemrxiv.org DFT calculations have revealed that only specific conformers of this borohydride intermediate are reactive. These reactive conformers often adopt a well-defined chiral propeller shape, which creates a distinct chiral environment for the approaching iminium ion. chemrxiv.orgchemrxiv.org

The stereoselectivity of the hydride transfer is dictated by noncovalent interactions, such as aryl-aryl and alkyl-aryl interactions, between the substrate and the chiral catalyst. helsinki.firesearchgate.net The facial selectivity of the hydride attack on the prochiral iminium intermediate is a direct consequence of these stabilizing interactions. In some systems, it has been found that a thermodynamically less favored conformer of the borohydride intermediate is actually the more reactive species and is responsible for the observed stereochemical outcome. acs.orgresearchgate.net

Hydrogen Activation: The frustrated Lewis pair heterolytically cleaves molecular hydrogen to form a borohydride and a protonated Lewis base. chemrxiv.org

Proton Transfer: The protonated Lewis base transfers a proton to the enamine, generating a prochiral iminium ion. chemrxiv.org

Hydride Transfer: The chiral borohydride transfers a hydride to one face of the iminium ion. This is the stereodetermining step, governed by the chiral environment of the borohydride. chemrxiv.orgresearchgate.net

The high degree of stereoinduction observed in many of these reactions can be attributed to a phenomenon of chirality relay, where the axial chirality of a catalyst scaffold (e.g., a binaphthyl group) is effectively transferred to the reactive borohydride conformer, which in turn dictates the stereochemistry of the final product. chemrxiv.orgchemrxiv.org

Advanced Theoretical Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. nih.govresearchgate.net For systems involving piperidine derivatives, including piperidine-4-boronic acid hydrochloride, DFT calculations provide deep insights into their structural, electronic, and reactive properties. clinmedkaz.orgresearchgate.netnih.govresearchgate.net

DFT methods are widely used to optimize the geometries of reactants, transition states, and products, providing a detailed picture of the potential energy surface of a reaction. nih.gov By calculating the energies of these stationary points, reaction barriers can be determined, allowing for the prediction of reaction rates and the identification of the most favorable reaction pathways. For example, in the study of boron-catalyzed amidation, DFT calculations were crucial in demonstrating that mechanisms involving dimeric B-X-B motifs are energetically more favorable than the previously accepted monoacyloxyboron pathway. rsc.org

In the context of asymmetric catalysis, DFT is used to model the transition states of the stereodetermining steps. helsinki.firesearchgate.net By comparing the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted with often remarkable accuracy. acs.org These calculations can pinpoint the specific noncovalent interactions responsible for stereoinduction, guiding the rational design of new and more effective catalysts. helsinki.firesearchgate.net

Furthermore, DFT is employed to calculate various chemical reactivity descriptors that help in analyzing and predicting the behavior of molecules. researchgate.net Global reactivity profiles, including chemical hardness, electronegativity, and the electrophilicity index, provide a general measure of a molecule's stability and reactivity. Local selectivity profiles, such as condensed Fukui functions or philicity, can identify the most reactive sites within a molecule, predicting where nucleophilic or electrophilic attack is most likely to occur. researchgate.net

A key aspect of DFT calculations is the analysis of the electronic structure of the molecule, which is fundamentally linked to its reactivity. rsc.orgresearchgate.net Central to this analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

According to FMO theory, the reactivity of a molecule is largely governed by the interactions between its HOMO and the LUMO of a reaction partner. wikipedia.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO indicates a better electron donor. researchgate.net

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the LUMO (ELUMO) is related to the molecule's electron affinity; a lower ELUMO indicates a better electron acceptor. researchgate.net

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it is easier to induce electronic transitions. libretexts.org

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MESP maps regions of positive and negative electrostatic potential onto the electron density surface of a molecule, providing insights into electrophilic and nucleophilic sites.

For this compound, the MESP would be characterized by distinct regions of positive and negative potential. The protonated nitrogen atom of the piperidinium (B107235) ring would be a region of strong positive electrostatic potential, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. Conversely, the oxygen atoms of the boronic acid group would exhibit negative electrostatic potential, highlighting them as sites for electrophilic attack and as hydrogen bond acceptors.

The MESP analysis can be particularly informative for understanding intermolecular interactions. For instance, the positive potential around the N-H group of the piperidinium cation suggests a strong interaction with anions or solvent molecules with lone pairs of electrons. The negative potential on the boronic acid oxygens indicates their ability to coordinate with Lewis acids or participate in hydrogen bonding.

A hypothetical MESP analysis for this compound would reveal the following key features, with representative potential values provided in the table below.

Molecular RegionExpected Electrostatic PotentialImplication for Reactivity
Protonated Nitrogen (N-H+)Strongly PositiveSite for nucleophilic interaction; strong hydrogen bond donor.
Boronic Acid OxygensStrongly NegativeSites for electrophilic attack; hydrogen bond acceptors.
Boron AtomSlightly PositiveLewis acidic center.
Piperidine Ring C-H bondsSlightly PositiveGenerally unreactive, but can participate in weak interactions.

Note: The electrostatic potential values are qualitative descriptions based on the expected electronic structure of the molecule.

The MESP is a powerful tool for rationalizing the reactivity and intermolecular interactions of this compound in various chemical environments. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

In-Situ Reaction Monitoring Techniques

In-situ, or real-time, monitoring provides a continuous stream of data on a chemical reaction as it happens, offering insights into kinetics, mechanisms, and the influence of various parameters without the need for sampling.

Real-time Analysis of Boronate Ester Dynamics using ¹¹B-NMR Spectroscopy

Boron-11 Nuclear Magnetic Resonance (¹¹B-NMR) spectroscopy is a powerful and specific technique for studying boron-containing compounds. Given that ¹¹B is a quadrupolar nucleus with a high natural abundance (80.1%), it provides distinct signals for different boron species, making it ideal for monitoring the dynamics of boronate ester formation and exchange.

In the context of Piperidine-4-boronic acid, ¹¹B-NMR can be used to monitor its conversion to various boronate esters, which are key intermediates in cross-coupling reactions. The chemical shift (δ) in a ¹¹B-NMR spectrum is highly sensitive to the coordination number and the electronic environment of the boron atom.

Tricoordinate Boronic Acids/Esters: Typically resonate in the range of δ 28–33 ppm.

Tetracoordinate Boronates: Formed by coordination with a Lewis base (like a solvent or an amine), resonate at higher fields (further upfield), typically in the range of δ 3–14 ppm.

A recent in-situ method utilizes fluoride (B91410) coordination in conjunction with ¹¹B-NMR spectroscopy to accurately quantify the ratio of boronic acids to boronate esters in a mixture. nih.govresearchgate.net Upon addition of a fluoride source, boronic acids and boronate esters are converted into trifluoroborate and fluoroboronate esters, which give distinct and well-resolved signals in the ¹¹B-NMR spectrum. nih.govresearchgate.net For instance, a study demonstrated that boronic acids, boronate esters, and amine-coordinated boronate esters could be distinguished, allowing for precise equilibrium analysis. nih.govresearchgate.net This technique could be directly applied to monitor the esterification of Piperidine-4-boronic acid with diols (e.g., pinacol) in real-time, providing kinetic data on the rate of formation and stability of the resulting piperidine-4-boronic acid pinacol (B44631) ester.

Boron SpeciesCoordination at BoronTypical ¹¹B Chemical Shift (δ, ppm)
Piperidine-4-boronic acidTrigonal Planar (3-coordinate)~30
Piperidine-4-boronic acid pinacol esterTrigonal Planar (3-coordinate)~31
Amine-coordinated boronate esterTetrahedral (4-coordinate)~14
Fluoride-coordinated boronic acidTetrahedral (4-coordinate)~3

Application of In-line Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progress

In-line Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a robust Process Analytical Technology (PAT) tool for real-time reaction monitoring. mdpi.com By immersing a probe directly into the reaction vessel, spectra can be collected continuously, tracking the concentration changes of reactants, intermediates, and products based on their unique infrared absorption bands. mdpi.com

For reactions involving Piperidine-4-boronic acid hydrochloride, such as Suzuki-Miyaura cross-coupling reactions, in-line FTIR is invaluable. sapub.org Key transformations can be monitored by observing specific vibrational frequencies:

Disappearance of Reactants: The consumption of the boronic acid can be tracked by the decrease in the intensity of the B-O-H stretching and bending vibrations.

Formation of Intermediates: The formation of boronate complexes during the catalytic cycle may be observable.

Formation of Product: The appearance of new bands corresponding to the newly formed carbon-carbon bond and other functional groups in the product molecule signals the progress of the reaction.

For example, in a Suzuki coupling, one could monitor the decrease of the C-Br stretching band of an aryl bromide reactant and the simultaneous increase of a band associated with the biaryl product. This real-time data allows for the precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and detection of any reaction stalls or side reactions. mdpi.comirb.hr

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Application in Monitoring
O-H StretchBoronic Acid (B-OH)~3200-3600Monitors consumption of boronic acid
B-O StretchBoronic Acid/Ester~1310-1380Tracks changes in boron species
C-X StretchAryl Halide (e.g., C-Br)~500-690Monitors consumption of coupling partner
C=C StretchAromatic Ring (Product)~1400-1600Monitors formation of biaryl product

Structural Elucidation and Intermediate Characterization

Beyond real-time monitoring, detailed off-line analysis is essential for confirming the precise structure of final products and identifying elusive reaction intermediates, which provides a deeper understanding of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. For a molecule like Piperidine-4-boronic acid, which contains a flexible six-membered ring, NMR is particularly critical for determining its stereochemistry and preferred conformation.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The substituent at the C4 position (the boronic acid group) can exist in either an axial or equatorial position. The ratio of these conformers is determined by steric and electronic factors. Upon protonation to form the hydrochloride salt, electrostatic interactions between the substituent and the protonated nitrogen can significantly influence the conformational equilibrium. nih.gov

¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. Large diaxial coupling constants (J_ax-ax ≈ 10–13 Hz) are characteristic of a chair conformation and can be used to assign the relative stereochemistry of protons and, by extension, the orientation of substituents. nih.gov

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their geometric environment. For instance, an axial substituent will typically cause a greater upfield shift (the gamma-gauche effect) on the C2 and C6 carbons compared to an equatorial substituent.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to unambiguously assign all proton and carbon signals and to probe through-space proximities between atoms. NOESY is especially powerful for conformational analysis, as it detects dipolar interactions between protons that are close in space, such as those in a 1,3-diaxial relationship. nih.gov

Studies on various 4-substituted piperidines have shown that while non-polar substituents behave similarly to their cyclohexane (B81311) analogues, polar substituents can show a marked stabilization of the axial conformer upon protonation of the piperidine nitrogen. nih.gov

Mass Spectrometry (MS) for Molecular Ion Confirmation and Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule.

In the study of this compound, MS is used for:

Strategic Applications Beyond Conventional Synthesis

Development of Advanced Materials

The incorporation of boronic acid functionalities into macromolecules has become a significant strategy for the development of advanced materials with tunable properties. These materials can be designed to respond to specific environmental stimuli, making them "smart" or "intelligent."

Boronic acid-functionalized polymers can be prepared through various polymerization techniques. For instance, monomers containing the piperidine-4-boronic acid motif can be copolymerized with other monomers to create linear or branched polymers. Alternatively, pre-existing polymers can be chemically modified to introduce the piperidine-boronic acid group. This functionalization imparts specific recognition capabilities to the polymer. nih.gov

These functionalized polymers can be used to create nanomaterials such as nanoparticles and micelles. nih.govacs.orgnih.gov For example, amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block functionalized with piperidine-4-boronic acid can self-assemble in aqueous solutions to form micelles. These nanomaterials have potential applications in various fields due to their high surface area and tunable properties. Boronic acid-modified nanomaterials have been explored for the selective separation of biomolecules and as responsive systems. acs.orgnih.gov

Material TypeRole of Piperidine-4-boronic acidPotential Application
Functional PolymersMonomer or functional pendant groupStimuli-responsive gels, specialty plastics
NanoparticlesSurface functionalization agentSelective capture of diol-containing molecules
HydrogelsCross-linking agentSelf-healing materials, controlled release systems
Polymeric MicellesComponent of amphiphilic block copolymersEncapsulation and delivery

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create boronate esters. nih.govacs.orgrsc.org This dynamic nature allows for the design of materials that can change their structure and properties in response to external stimuli such as pH, temperature, or the presence of specific molecules like saccharides. mdpi.comnih.govnih.gov

This principle is extensively used in the creation of dynamic materials, including self-healing polymers and stimuli-responsive hydrogels. rsc.orgmdpi.com When Piperidine-4-boronic acid hydrochloride is incorporated into a polymer network, its boronic acid groups can form cross-links with diol-containing molecules. These cross-links are not permanent; they can break and reform, allowing the material to adapt and respond. mdpi.com

For example, a hydrogel cross-linked via boronate esters can exhibit pH-responsive behavior. At alkaline pH, the boronate ester linkage is stable, resulting in a gelled state. Upon acidification, the equilibrium shifts, leading to the hydrolysis of the ester bonds and the dissolution of the hydrogel. This reversible sol-gel transition is a hallmark of dynamic covalent chemistry. nih.gov Similarly, these materials can respond to the presence of sugars, as the added sugar molecules compete for binding with the boronic acid groups, disrupting the cross-linked network. This property is the basis for glucose-responsive materials. rsc.org

StimulusMechanism of ActionResulting Material Behavior
pH Change (Acidic)Hydrolysis of boronate ester cross-linksDissolution of hydrogel (Gel-to-Sol transition)
Addition of Diols (e.g., Glucose)Competitive binding disrupts polymer cross-linksSwelling or dissolution of the material
Temperature ChangeShifts the equilibrium of boronate ester formationChange in viscosity or mechanical properties
Mechanical DamageReformation of broken boronate ester bonds across the damaged interfaceSelf-healing of the material

Chemical Probe Development

The unique reactivity of the boronic acid group makes it an excellent candidate for the development of chemical probes and sensors for non-biological applications.

Boronic acids are widely employed as recognition elements in chemical sensors, particularly for the detection of saccharides and other polyol compounds. nih.govresearchgate.netmdpi.com A sensor molecule based on this compound would consist of two key components: the piperidine-boronic acid unit as the analyte recognition site and a signal reporter (e.g., a fluorophore).

The design of such a sensor involves chemically linking a signaling molecule to the piperidine (B6355638) ring. The nitrogen atom in the piperidine ring provides a convenient attachment point for this modification. The sensing mechanism relies on the interaction between the boronic acid and the target diol. This binding event modulates the electronic properties of the reporter group, leading to a change in the optical signal, such as fluorescence quenching or enhancement. nih.govelectrochemsci.org

For example, a fluorescent dye can be attached to the piperidine scaffold. In the absence of a target diol, the sensor might exhibit a certain level of fluorescence. When the boronic acid binds to a diol, the formation of the boronate ester can alter the photophysical properties of the attached dye, resulting in a measurable change in the fluorescence spectrum. nih.gov This approach has been used to develop a wide array of sensors for various diol-containing analytes. mdpi.comelectrochemsci.org

Sensor ComponentFunctionExample Moiety
Recognition ElementBinds selectively to the target analyte (diol)Boronic Acid
ScaffoldProvides the structural framework and attachment pointPiperidine Ring
Signaling Unit (Reporter)Transduces the binding event into a measurable signalFluorescent Dye (e.g., Anthracene, Pyrene)
LinkerCovalently connects the signaling unit to the scaffoldAlkyl or Amide chain

Bioconjugation Methodologies (Non-Clinical Research Focus)

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. Boronic acids provide a powerful tool for this purpose, enabling the specific modification and labeling of biological macromolecules for research applications. nih.gov

The ability of boronic acids to form stable, yet reversible, boronate esters with cis-diols is highly advantageous for bioconjugation, as many important biomolecules, such as glycoproteins and ribonucleosides, contain this functional group. mdpi.comnih.gov this compound can be used to modify surfaces (e.g., nanoparticles, sensor chips, or polymer beads) to facilitate the specific capture and immobilization of these biomolecules. rsc.orgacs.org

For instance, a glass slide or a gold nanoparticle can be functionalized with a layer of molecules containing the piperidine-4-boronic acid group. When this surface is exposed to a solution containing glycoproteins, the boronic acid groups will selectively bind to the cis-diol moieties present in the carbohydrate chains of the proteins, effectively immobilizing them on the surface. This specific and gentle immobilization method is valuable for developing diagnostic assays and for studying protein interactions.

Derivatization and Ligand Design Strategies Involving Piperidine 4 Boronic Acid Hydrochloride

Functionalization and Modification of the Piperidine (B6355638) Ring System

The piperidine ring within Piperidine-4-boronic acid hydrochloride offers several sites for chemical modification, including the nitrogen atom and the carbon atoms of the ring. These functionalizations are crucial for altering the molecule's steric and electronic properties, thereby fine-tuning its reactivity and biological activity.

A primary strategy for modifying the piperidine ring is through N-functionalization. The nitrogen atom can be readily acylated, alkylated, or incorporated into various protecting group strategies. For instance, the use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is common. This modification, yielding N-Boc-piperidine-4-boronic acid, enhances the compound's stability and solubility in organic solvents, making it more amenable to subsequent reactions like the Suzuki-Miyaura cross-coupling. chemimpex.comsigmaaldrich.com

Direct C−H functionalization of the piperidine ring represents a more advanced and atom-economical approach to creating derivatives. nih.gov Research has shown that selective functionalization at the C2, C3, and C4 positions is achievable through transition metal catalysis, often employing rhodium-based catalysts. nih.govresearchgate.net The regioselectivity of these reactions is influenced by the directing effects of the nitrogen protecting group and the steric and electronic properties of the catalyst. nih.gov For example, specific rhodium catalysts can direct C-H insertion to the C2 or C4 positions, overriding the inherent electronic preferences of the ring system. nih.govresearchgate.net

These derivatization techniques allow for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties. Such modifications are instrumental in exploring the structure-activity relationships of piperidine-containing compounds in drug discovery. chemimpex.com

Modification Strategy Reagents/Catalysts Position of Functionalization Outcome/Application Reference
N-Acylation (Protection)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Nitrogen (N1)Increased stability and solubility; intermediate for further synthesis. chemimpex.com
C-H FunctionalizationRhodium catalysts (e.g., Rh₂(R-TCPTAD)₄)Carbon (C2)Introduction of arylacetate groups for creating analogues of bioactive molecules. nih.gov
C-H FunctionalizationRhodium catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)Carbon (C4)Site-selective introduction of functional groups, overriding electronic bias. researchgate.net
Asymmetric CyclopropanationRhodium catalyst on N-Boc-tetrahydropyridineCarbon (C3)Indirect C3 functionalization via reductive ring-opening of a cyclopropane (B1198618) intermediate. nih.gov

Incorporation into Complex Supramolecular Architectures

The boronic acid group is a versatile functional group for the construction of complex supramolecular assemblies through the formation of reversible covalent bonds. chemimpex.com Boronic acids can interact with diols, amino acids, and other nucleophilic species, leading to the formation of boronate esters and other adducts. This reactivity is central to their use in chemical sensors, drug delivery systems, and self-assembling materials.

The hydrogen-bonding capabilities of the boronic acid's hydroxyl groups are key to its role in supramolecular chemistry. nih.gov Boronic acids can act as hydrogen bond donors, interacting with nitrogen-containing compounds (N-donors) to form well-defined recognition patterns, such as O-H⋯N hydrogen bonds. nih.gov These interactions can direct the assembly of molecules into complex, higher-order structures like stacked layers, helical chains, and intricate ribbon-like patterns. nih.gov

In the context of this compound, both the boronic acid moiety and the piperidine nitrogen can participate in forming these supramolecular networks. The boronic acid can engage in hydrogen bonding with external N-donors, while the piperidine nitrogen can act as a hydrogen bond acceptor. The interplay between these interactions, governed by the specific co-formers and crystallization conditions, dictates the final architecture of the assembly. nih.gov This dual functionality makes it a valuable component for crystal engineering and the design of novel materials with tailored properties.

Interaction Type Participating Groups Resulting Supramolecular Structure Potential Application Reference
Hydrogen BondingBoronic acid (-B(OH)₂) and N-donor ligandsStacked layers, helical chains, crossed ribbonsCrystal engineering, materials science nih.gov
Reversible Covalent BondingBoronic acid and diols/biomoleculesBoronate esters, bioconjugatesTargeted therapies, diagnostic tools, bioconjugation chemimpex.comresearchgate.net
Self-AssemblyBoronic acid moieties with complementary functional groupsPolymeric chains, networksSmart materials, sensors nih.gov

Rational Design of Boronic Acid-Based Ligands for Transition Metal Catalysis

The boronic acid functional group is renowned for its critical role in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govrsc.org This reaction, which forms new carbon-carbon bonds, is a cornerstone of modern organic synthesis. chemrxiv.org The key step in the catalytic cycle is transmetalation, where the organic group from the boronic acid is transferred to the transition metal center, typically palladium. rsc.org

This compound and its derivatives are valuable precursors for designing ligands for transition metal catalysis. The piperidine ring can be functionalized to introduce additional coordinating atoms, creating bidentate or polydentate ligands. The nitrogen atom of the piperidine ring can itself serve as a coordination site for the metal, influencing the catalyst's stability, activity, and selectivity.

For example, rhodium-catalyzed reactions have been developed that utilize arylboronic acids for the asymmetric functionalization of pyridine (B92270) derivatives to produce enantioenriched piperidines. acs.orgtmc.edu In these processes, the boronic acid undergoes transmetalation with a rhodium complex, followed by a carbometalation step that forms a new C-C bond with high regio- and enantioselectivity. acs.orgtmc.edu The design of ligands based on the piperidine-boronic acid scaffold allows for precise control over the steric and electronic environment of the metal center, which is crucial for achieving high catalytic efficiency and stereoselectivity in reactions such as C-H activation, aziridination, and various cross-coupling reactions. mdpi.comresearchgate.net

Transition Metal Catalytic Reaction Role of Piperidine-Boronic Acid Moiety Significance Reference
Palladium (Pd)Suzuki-Miyaura Cross-CouplingSubstrate for transmetalation, transferring the piperidine group to the metal center.Formation of C(sp²)-C(sp²) bonds for synthesis of complex molecules. rsc.orgcuny.edu
Rhodium (Rh)Asymmetric CarbometalationReactant that adds to a dihydropyridine (B1217469) to create chiral 3-substituted piperidines.Access to enantioenriched piperidines, which are valuable pharmaceutical building blocks. acs.orgtmc.edu
Copper (Cu)Chan-Lam CouplingCan potentially act as a coupling partner for C-N or C-O bond formation.Provides alternative routes to functionalized piperidines. acs.org
Iridium (Ir)C-H BorylationSubstrate for direct borylation, or ligand component in other catalytic transformations.Atom-economical synthesis of organoboron compounds. nih.gov

Future Perspectives and Emerging Research Directions

Expanding Reaction Scope and Enhancing Enantioselectivity

The development of novel synthetic methods is crucial for unlocking the full potential of piperidine-4-boronic acid hydrochloride. A primary area of future research involves expanding the scope of its participation in various chemical transformations beyond traditional cross-coupling reactions.

Expanding Reaction Scope: Current research in organoboron chemistry is exploring a variety of new reactions. thieme.de Photochemical methodologies, for instance, are emerging as a powerful tool for synthesizing complex boron heterocycles. aablocks.comnih.gov These light-induced reactions can enable transformations that are not accessible through conventional thermal methods, potentially allowing for novel functionalizations of the piperidine (B6355638) ring or the boronic acid moiety under mild conditions. nih.gov Furthermore, advancements in catalysis are expected to introduce new cross-coupling partners and reaction types, such as C-H borylation, which could offer more direct and atom-economical routes to complex piperidine derivatives. nih.gov The development of base-metal catalysis and dual catalysis systems also promises to provide more sustainable and cost-effective synthetic alternatives. thieme.de

Enhancing Enantioselectivity: Achieving high levels of stereocontrol is a persistent challenge and a key objective in modern organic synthesis, particularly for the creation of chiral drug candidates. For piperidine-4-boronic acid derivatives, future research will focus on the development of catalytic asymmetric methods to control the stereochemistry of reactions at positions adjacent to the boron group or elsewhere on the piperidine ring. The use of chiral, non-racemic protected organoboronic acids, such as those derived from pinene (PIDA boronates), provides a pathway to direct and enable stereoselective synthesis. google.comillinois.edu Research into new chiral ligands and catalysts for reactions involving heterocyclic boronic acids will be essential for producing enantiomerically pure products, which is critical for improving the efficacy and reducing the side effects of potential therapeutic agents. nbinno.com

A summary of emerging synthetic strategies is presented below:

Synthetic StrategyFocus AreaPotential Impact on Piperidine-4-boronic acid
PhotochemistryLight-induced borylation and functionalizationAccess to novel derivatives under mild conditions. aablocks.comnih.gov
Advanced CatalysisC-H activation, base-metal catalysis, dual catalysisMore efficient, direct, and sustainable synthetic routes. thieme.denih.gov
Asymmetric SynthesisChiral ligands and protected boronates (e.g., PIDA)Precise control of stereochemistry for chiral drug discovery. google.comillinois.edu
CyclocondensationsReactions with various functionalized reagentsConstruction of complex, fused heterocyclic systems. aablocks.com

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The convergence of synthetic chemistry with automation and artificial intelligence is set to revolutionize the discovery and optimization of new reactions and molecules.

Automated Synthesis: Automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid and systematic exploration of chemical space. nih.gov For this compound, automated systems can be employed for high-throughput screening of reaction conditions (e.g., catalysts, ligands, solvents, and bases) to quickly identify optimal parameters for known transformations or to discover entirely new reactions. Iterative cross-coupling cycles, which involve repeated steps of deprotection, coupling, and purification, are particularly well-suited for automation. google.comchemrxiv.org The use of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) or other protected boronates, facilitates this process by enhancing stability and simplifying purification, making the automated synthesis of complex molecules derived from piperidine-4-boronic acid more feasible. google.comchemrxiv.org

Machine Learning for Reaction Discovery: Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of untested reaction combinations. nih.govchemistryworld.com By training models on existing organoboron reaction data, researchers can predict which combinations of substrates, reagents, and conditions are most likely to yield a desired product incorporating the piperidine-4-boronic acid scaffold. rsc.org This predictive power can significantly reduce the number of experiments needed, saving time and resources. nih.gov ML models can also help in understanding reaction mechanisms and identifying factors that influence reactivity and selectivity. acs.orgacs.org As more data from automated experiments become available, these predictive models will become increasingly accurate, accelerating the discovery of novel transformations and applications for this heterocyclic building block. nih.gov

The workflow for accelerated reaction discovery can be visualized as follows:

StageTechnologyFunction
Hypothesis Generation Machine LearningPredicts competent reactions and optimal conditions from large datasets. nih.gov
Experimental Execution Automated SynthesisPerforms high-throughput screening and synthesis of target molecules. chemrxiv.org
Data Analysis Machine LearningAnalyzes experimental results to refine predictive models. acs.org
Iteration Integrated WorkflowCreates a closed loop where ML predictions guide experiments, and results improve the ML model.

New Frontiers in Organoboron Chemistry and its Intersections with Heterocyclic Systems

The evolution of organoboron chemistry, coupled with the continued importance of heterocyclic compounds in fields like medicine and materials science, opens up new frontiers for this compound.

Organoboron compounds are no longer seen merely as intermediates for the Suzuki-Miyaura reaction; their unique electronic properties are being harnessed for a wide range of applications. aablocks.comresearchgate.net Boronic acids and their derivatives possess a mildly Lewis acidic boron atom capable of reversible covalent interactions with nucleophiles like diols, which is exploited in carbohydrate sensing and as a pharmacophore in drug design. nih.govnih.govmdpi.com The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nbinno.comresearchgate.net The combination of these two functionalities in this compound creates significant opportunities for developing novel therapeutic agents, such as enzyme inhibitors, where the boronic acid can interact with active site residues. nih.govmdpi.comexlibrisgroup.com

Future research will likely explore the incorporation of the piperidine boronic acid motif into more complex molecular architectures, such as boron-containing polymers or advanced materials. The unique properties of boron heterocycles, including their potential for interesting photophysical and electronic behavior, make them candidates for organic light-emitting devices (OLEDs) and other functional materials. aablocks.comresearchgate.net The intersection of heterocyclic chemistry and organoboron chemistry is a rapidly advancing field, with ongoing efforts to synthesize novel boron-containing heterocyclic systems like benzoxaboroles and diazaborines, which have shown significant biological activity. researchgate.net this compound serves as a key starting material for accessing novel scaffolds within this expanding chemical space, ensuring its continued relevance in driving innovation at the interface of organic synthesis, medicinal chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing piperidine-4-boronic acid hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For boronic acid derivatives, a common approach involves reacting piperidine precursors with boronic esters under palladium catalysis or using Suzuki-Miyaura cross-coupling conditions. Purification typically involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) .
  • Key Considerations : Control reaction pH (neutral to slightly basic) to avoid boronic acid decomposition. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight, moisture-resistant containers under argon or nitrogen to prevent oxidation and hydrolysis. Desiccate at –20°C for long-term stability. Avoid exposure to light, as boronic acids are prone to photodegradation .
  • Validation : Monitor purity via periodic HPLC analysis (C18 columns, 0.1% trifluoroacetic acid/acetonitrile mobile phase) to detect degradation products .

Q. What safety precautions are required when handling this compound?

  • Protocols : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inhalation by using respirators with particulate filters .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Experimental Design :

  • Stoichiometry : Optimize molar ratios of boronic acid to coupling partners (e.g., aryl halides in Suzuki reactions). Excess boronic acid (1.2–1.5 equiv) often improves yields .
  • Catalysis : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance cross-coupling efficiency.
  • Kinetic Analysis : Use in situ NMR or LC-MS to monitor reaction progress and identify bottlenecks (e.g., boronic acid protodeboronation) .

Q. What analytical techniques are most effective for characterizing this compound and its impurities?

  • Techniques :

  • HPLC : Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with a methanol/phosphate buffer gradient (70:30, pH 3.0) for purity assessment. Detect boronic acid adducts at 210–230 nm .
  • NMR : Assign peaks using ¹H, ¹³C, and ¹¹B NMR to confirm boronic acid functionality (δ ~30 ppm in ¹¹B NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H⁺] for C₅H₁₁BClNO₂⁺) and detect trace impurities .

Q. How can air-sensitive reactions involving this compound be scaled up?

  • Process Optimization :

  • Use Schlenk lines or gloveboxes for reagent transfers.
  • Employ continuous flow reactors to minimize oxygen/moisture exposure during large-scale Suzuki couplings.
  • Validate scalability by comparing reaction profiles (e.g., temperature, pressure) between bench and pilot-scale setups .

Q. What strategies mitigate toxicity risks in biological assays using this compound?

  • Risk Assessment :

  • Conduct in vitro cytotoxicity screening (e.g., MTT assays on HEK293 cells) to establish IC₅₀ values.
  • Use computational tools (e.g., ADMET Predictor™) to model pharmacokinetics and prioritize low-toxicity derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

  • Troubleshooting :

  • Verify solvent purity (e.g., residual water in DMSO reduces boronic acid solubility).
  • Replicate experiments under controlled humidity (<5% RH) and compare with literature. Cross-reference with X-ray crystallography to confirm solid-state vs. solution-phase behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.